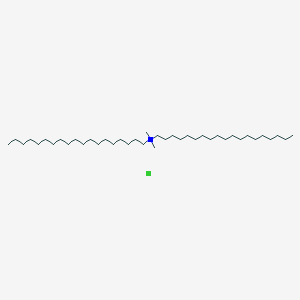
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and act as a disinfectant. This compound is particularly valued in the chemical industry for its effectiveness in formulations requiring antimicrobial activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dimethylnonadecan-1-amine with nonadecyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or toluene, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, where they undergo quaternization. The product is then separated and purified using techniques such as liquid-liquid extraction and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include an aqueous or alcoholic medium and mild heating.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions with hydrogen peroxide can produce corresponding oxides.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell lysis buffers for the extraction of cellular components due to its surfactant properties.
Medicine: It is investigated for its potential use in antimicrobial formulations, particularly in disinfectants and antiseptics.
Industry: The compound is used in the formulation of fabric softeners, hair conditioners, and antistatic agents due to its conditioning and antistatic properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane’s integrity, making it effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
N-Decyl-N,N-dimethyldecan-1-aminium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Known for its use in surface treatments and coatings.
Polyquaternium-7: Used in personal care products for its conditioning properties.
Uniqueness
N,N-Dimethyl-N-nonadecylnonadecan-1-aminium chloride stands out due to its long alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. This makes it particularly useful in applications requiring strong surface activity and microbial control.
Propiedades
Número CAS |
1677-85-6 |
|---|---|
Fórmula molecular |
C40H84ClN |
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
dimethyl-di(nonadecyl)azanium;chloride |
InChI |
InChI=1S/C40H84N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(3,4)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-40H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
OXBYKMFDJQCKIJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

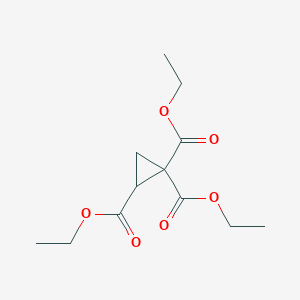
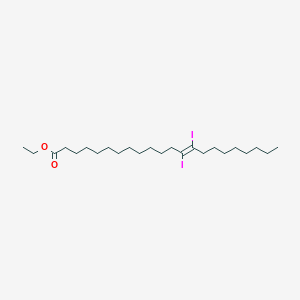
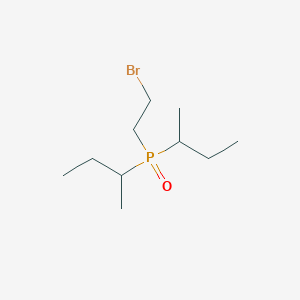
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)

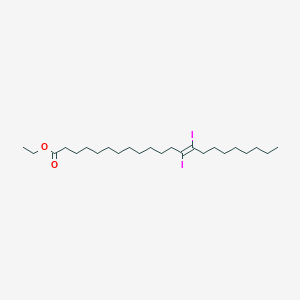
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
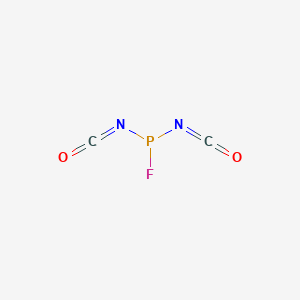
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
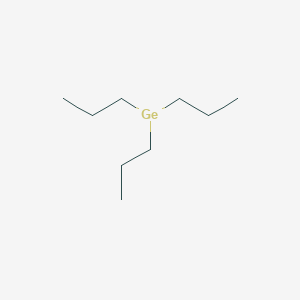
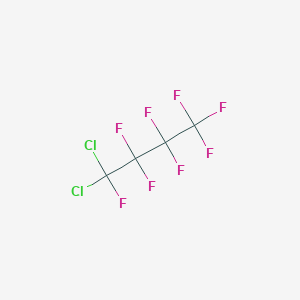
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
